Thiazol-2-ylmethanamine chemical properties and structure
Thiazol-2-ylmethanamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazol-2-ylmethanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides a detailed overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to Thiazol-2-ylmethanamine. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
Thiazol-2-ylmethanamine, also known as 2-(aminomethyl)thiazole, is a versatile building block in organic synthesis. Its chemical structure and properties are fundamental to its reactivity and potential applications.
Chemical Structure
The structure of Thiazol-2-ylmethanamine is characterized by a five-membered thiazole ring with a methylamine substituent at the 2-position.
Physicochemical Properties
A summary of the key physicochemical properties of Thiazol-2-ylmethanamine is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 114.17 g/mol | [1][2] |
| Appearance | Colorless to Yellow to Orange clear liquid | [4] |
| Boiling Point | 95 °C at 14 mmHg | [4][5] |
| Melting Point | 180-185 °C | |
| Flash Point | 104 °C | [4][5] |
| Density | 1.239 g/cm³ | |
| LogP | 1.3021 | |
| Topological Polar Surface Area (TPSA) | 67.15 Ų | [3] |
Note: Some physical properties, such as the boiling point, are reported under reduced pressure. The melting point appears to be for the hydrochloride salt.
Synthesis and Analysis
While specific, detailed experimental protocols for the synthesis of Thiazol-2-ylmethanamine were not found in the immediate search results, general methods for the synthesis of thiazole derivatives are well-established. The most common approach is the Hantzsch thiazole synthesis.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For Thiazol-2-ylmethanamine, a plausible synthetic route would involve the reaction of a protected 2-amino-2-haloacetaldehyde with thioformamide.
A generalized one-pot procedure for the synthesis of 2-aminothiazole derivatives involves the reaction of aromatic methyl ketones with thiourea in the presence of a brominating agent like copper(II) bromide.[6]
A conceptual workflow for the synthesis of a thiazole derivative is outlined below:
Caption: Conceptual workflow for thiazole synthesis.
Analytical Characterization
The purity and structure of Thiazol-2-ylmethanamine are typically confirmed using standard analytical techniques.
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Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >95.0% is commonly reported by commercial suppliers.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]
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Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
Biological and Medicinal Significance
The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities.[8][9] Derivatives of 2-aminothiazole, to which Thiazol-2-ylmethanamine is structurally related, have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10]
While specific signaling pathways for Thiazol-2-ylmethanamine are not detailed in the provided search results, the broader class of thiazole derivatives has been shown to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways.[8]
The potential biological activities of thiazole derivatives are diverse and are an active area of research in drug discovery.
Caption: Potential biological roles of thiazole derivatives.
Safety and Handling
Thiazol-2-ylmethanamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[4]
Conclusion
Thiazol-2-ylmethanamine is a valuable chemical intermediate with a rich foundation in the broader class of biologically active thiazole derivatives. This guide provides a summary of its core chemical properties and structure, offering a starting point for researchers and drug development professionals. While specific experimental protocols and detailed biological pathway information for this particular molecule require further investigation, the general principles of thiazole chemistry and pharmacology provide a strong framework for its potential applications. Further research into the specific biological targets and mechanisms of action of Thiazol-2-ylmethanamine could unveil novel therapeutic opportunities.
References
- 1. 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 55661-33-1 | Thiazol-2-ylmethanamine | Amines | Ambeed.com [ambeed.com]
- 4. Thiazol-2-ylmethanamine | 55661-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Thiazol-2-ylmethanamine | 55661-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 55661-33-1|Thiazol-2-ylmethanamine|BLD Pharm [bldpharm.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
